molecular formula C26H57NSi B14448613 1-Docosyl-N,N,1,1-tetramethylsilanamine CAS No. 74705-45-6

1-Docosyl-N,N,1,1-tetramethylsilanamine

Cat. No.: B14448613
CAS No.: 74705-45-6
M. Wt: 411.8 g/mol
InChI Key: HQCXZSIGHHTZRS-UHFFFAOYSA-N
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Description

1-Docosyl-N,N,1,1-tetramethylsilanamine is an organosilicon compound with a long alkyl chain and a silanamine group. This compound is known for its unique properties, which make it useful in various scientific and industrial applications. The presence of the silanamine group imparts specific chemical reactivity, while the long alkyl chain contributes to its physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Docosyl-N,N,1,1-tetramethylsilanamine typically involves the reaction of docosyl chloride with N,N,1,1-tetramethylsilanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Docosyl chloride+N,N,1,1-tetramethylsilanamineThis compound+HCl\text{Docosyl chloride} + \text{N,N,1,1-tetramethylsilanamine} \rightarrow \text{this compound} + \text{HCl} Docosyl chloride+N,N,1,1-tetramethylsilanamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Docosyl-N,N,1,1-tetramethylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the silanamine group to other functional groups.

    Substitution: The silanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the silanamine group.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced silanamine derivatives.

    Substitution: Substituted silanamine compounds.

Scientific Research Applications

1-Docosyl-N,N,1,1-tetramethylsilanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Docosyl-N,N,1,1-tetramethylsilanamine involves its interaction with specific molecular targets. The silanamine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The long alkyl chain enhances its ability to interact with lipid membranes, making it effective in disrupting microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    N,N,1,1-Tetramethylsilanamine: A simpler analog with similar reactivity but lacking the long alkyl chain.

    N-(Dimethylsilyl)-N,1,1,1-tetramethylsilanamine: Another related compound with different substitution patterns on the silicon atom.

Uniqueness

1-Docosyl-N,N,1,1-tetramethylsilanamine is unique due to its combination of a long alkyl chain and a reactive silanamine group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

74705-45-6

Molecular Formula

C26H57NSi

Molecular Weight

411.8 g/mol

IUPAC Name

N-[docosyl(dimethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C26H57NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(4,5)27(2)3/h6-26H2,1-5H3

InChI Key

HQCXZSIGHHTZRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)N(C)C

Origin of Product

United States

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